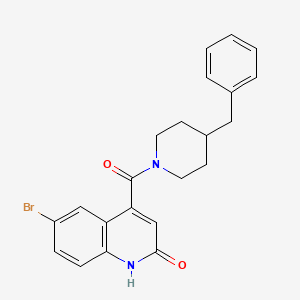

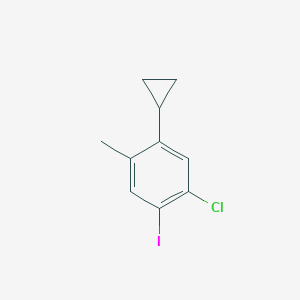

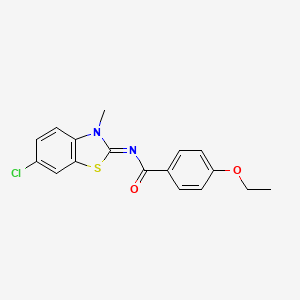

![molecular formula C21H27N3O2 B2811425 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 694476-77-2](/img/structure/B2811425.png)

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals and agrochemicals . Piperazine derivatives can be found in a variety of biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Scientific Research Applications

Atrial Fibrillation Treatment

- Ranolazine: A drug used for angina pectoris shows potential for treating atrial fibrillation due to its antiarrhythmic activity and atrio-selectivity. Further research is needed to understand its full potential in this area (Hancox & Doggrell, 2010).

Synthesis and Production

- Practical Synthesis: A practical process has been developed for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, with a 68% active yield (Guillaume et al., 2003).

Biological Screening and Applications

- Antibacterial, Antifungal, and Anthelmintic Activity: A series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives have shown significant activity in these areas. Some compounds were also found useful for latent fingerprint analysis (Khan et al., 2019).

Capsaicinoid Analogs

- KR-25003: The crystal structure of a capsaicinoid analog was analyzed, which could be important for understanding pain relief mechanisms (Park et al., 1995).

Antitumor Activity

- 1-Phenyl-4-substituted Phthalazine Derivatives: Some derivatives were evaluated for their antiproliferative activity against cancer cell lines, showing potential as antitumor agents (Xin et al., 2018).

Potential Pesticides

- N-Derivatives of 4-chloro-3,5-dimethylphenoxyacetamide: These compounds, characterized by X-ray powder diffraction, are being explored as potential pesticides (Olszewska et al., 2011).

Tocolytic Activity

- 3-Benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC): This compound showed significant inhibition of oxytocin and acetylcholine induced contractions of the uterine smooth muscle (Lucky & Omonkhelin, 2009).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as arylpiperazine-based alpha1-adrenergic receptor antagonists, have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Similar compounds have been shown to exhibit affinity for alpha1-adrenergic receptors, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that the compound may interact with its targets by binding to these receptors, leading to changes in cellular signaling.

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that this compound may influence the biochemical pathways associated with these conditions.

Pharmacokinetics

Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . .

Result of Action

Given its potential interaction with alpha1-adrenergic receptors, it can be inferred that the compound may influence cellular signaling pathways associated with these receptors, potentially leading to therapeutic effects in various neurological conditions .

properties

IUPAC Name |

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-16-4-7-19(14-17(16)2)24-12-10-23(11-13-24)15-21(25)22-18-5-8-20(26-3)9-6-18/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHHSVGFAZLXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

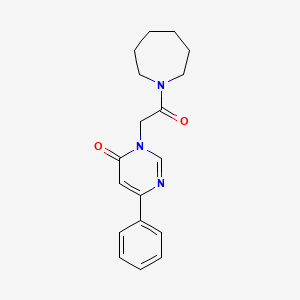

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2811343.png)

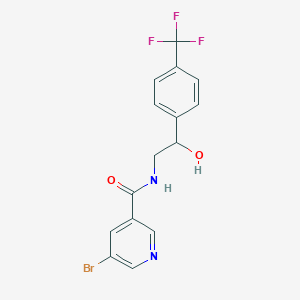

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2811345.png)

![1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2811354.png)

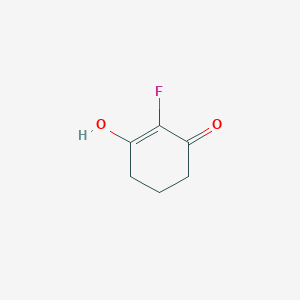

![3-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2811357.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide](/img/structure/B2811360.png)